DRF-1042

Vue d'ensemble

Description

DRF-1042 est un analogue de la camptothécine doté d'une activité anticancéreuse significative. C'est un composé actif par voie orale qui inhibe la topoisomérase I de l'ADN, une enzyme essentielle à la réplication et à la transcription de l'ADN. Ce composé a montré des résultats prometteurs lors d'études précliniques, en particulier contre les tumeurs solides telles que le cancer de la prostate et du côlon .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

DRF-1042 est synthétisé par une série de réactions chimiques à partir de la camptothécineCette modification introduit un centre chiral supplémentaire, faisant de this compound un mélange diastéréoisomère de 20 (S), 5 ® et 20 (S), 5 (S) dans un rapport approximatif de 1:1 .

Méthodes de production industrielle

La production industrielle de this compound implique l'optimisation de la voie de synthèse afin de garantir un rendement et une pureté élevés. Le processus comprend plusieurs étapes de purification pour séparer les diastéréoisomères souhaités et éliminer toutes les impuretés. Le produit final est obtenu sous forme de lactone stable, ce qui est crucial pour son activité biologique .

Analyse Des Réactions Chimiques

Types de réactions

DRF-1042 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents dérivés, qui peuvent avoir des activités biologiques variables.

Réduction : Les réactions de réduction peuvent modifier le cycle lactone, affectant la stabilité et l'activité du composé.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution, selon la modification souhaitée.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers analogues de la camptothécine avec des modifications en position 5. Ces analogues sont évalués pour leur activité anticancéreuse et leur stabilité .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier la relation structure-activité des analogues de la camptothécine.

Biologie : Le composé est utilisé pour étudier le rôle de la topoisomérase I de l'ADN dans les processus cellulaires.

Médecine : this compound est évalué dans des études précliniques et cliniques pour son potentiel de traitement de divers cancers, y compris ceux résistants aux thérapies conventionnelles.

Industrie : La stabilité et l'activité du composé en font un candidat pour le développement de nouveaux médicaments anticancéreux

Mécanisme d'action

This compound exerce ses effets en inhibant la topoisomérase I de l'ADN. Cette enzyme est responsable de la relaxation de la contrainte de torsion de l'ADN pendant la réplication et la transcription en créant des ruptures transitoires simple brin. This compound stabilise le complexe de clivage topoisomérase I-ADN, empêchant la religação du brin d'ADN. Cela conduit à l'accumulation de ruptures d'ADN, entraînant finalement la mort cellulaire. La structure unique du composé, avec un centre chiral supplémentaire, contribue à sa stabilité lactonique supérieure et à son activité anticancéreuse .

Applications De Recherche Scientifique

DRF-1042 has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the structure-activity relationship of camptothecin analogs.

Biology: The compound is used to investigate the role of DNA topoisomerase I in cellular processes.

Medicine: this compound is being evaluated in preclinical and clinical studies for its potential to treat various cancers, including those resistant to conventional therapies.

Industry: The compound’s stability and activity make it a candidate for developing new anticancer drugs

Mécanisme D'action

DRF-1042 exerts its effects by inhibiting DNA topoisomerase I. This enzyme is responsible for relieving the torsional strain in DNA during replication and transcription by creating transient single-strand breaks. This compound stabilizes the topoisomerase I-DNA cleavage complex, preventing the re-ligation of the DNA strand. This leads to the accumulation of DNA breaks, ultimately causing cell death. The compound’s unique structure, with an additional chiral center, contributes to its superior lactone stability and anticancer activity .

Comparaison Avec Des Composés Similaires

Composés similaires

Camptothécine : Le composé parent dont DRF-1042 est dérivé. Il inhibe également la topoisomérase I de l'ADN mais a une stabilité plus faible et une toxicité plus élevée.

Topotécan : Un analogue de la camptothécine utilisé en clinique pour traiter le cancer de l'ovaire et le cancer du poumon à petites cellules. Il a un motif de substitution différent, conduisant à des variations d'activité et de toxicité.

Irinotécan : Un autre analogue de la camptothécine utilisé pour le cancer colorectal. .

Unicité de this compound

This compound est unique en raison de son centre chiral supplémentaire et de sa stabilité lactonique supérieure. Ces caractéristiques contribuent à son activité anticancéreuse accrue et à sa toxicité réduite par rapport aux autres analogues de la camptothécine. La capacité du composé à inhiber efficacement la topoisomérase I de l'ADN, même dans les lignées cellulaires cancéreuses multirésistantes, en fait un candidat prometteur pour un développement ultérieur .

Activité Biologique

DRF-1042 is a novel camptothecin analogue that has garnered attention for its potential as an anticancer agent. As a DNA topoisomerase I inhibitor, it exhibits promising biological activity against various solid tumors. This article delves into the biological activity of this compound, providing insights from recent research findings, case studies, and comparative data.

This compound operates primarily through the inhibition of DNA topoisomerase I, an enzyme critical for DNA replication and transcription. By stabilizing the topoisomerase I-DNA complex, this compound induces DNA damage, leading to cell death in cancer cells. This mechanism is similar to that of other camptothecin derivatives but with enhanced stability and efficacy.

Key Features

- Lactone Stability : this compound demonstrates superior lactone stability compared to traditional camptothecins, which enhances its therapeutic potential .

- In Vitro Activity : It has shown significant anticancer activity against a variety of human cancer cell lines, including those resistant to multiple drugs .

In Vitro Studies

In vitro studies have indicated that this compound exhibits potent cytotoxicity across several cancer cell lines. The compound's effectiveness is attributed to its ability to induce apoptosis and inhibit cell proliferation.

Table 1: In Vitro Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 0.15 | Topoisomerase I inhibition |

| MCF7 (Breast) | 0.10 | Apoptosis induction |

| HeLa (Cervical) | 0.20 | DNA damage |

| HCT116 (Colon) | 0.12 | Cell cycle arrest |

Case Studies

A Phase I clinical trial evaluated the safety and pharmacokinetics of this compound in patients with refractory cancer. The study demonstrated that the compound was well-tolerated with manageable side effects.

Key Findings from the Phase I Study:

- Patient Population : Refractory cancer patients

- Dosage : Administered in capsule form

- Results :

Comparative Analysis with Other Camptothecin Derivatives

This compound has been compared with other camptothecin derivatives such as SN-38 and irinotecan (CPT-11).

Table 2: Comparative Efficacy of Camptothecin Derivatives

| Compound | IC50 (µM) | Lactone Stability | Clinical Use |

|---|---|---|---|

| This compound | 0.10 | High | Under investigation |

| SN-38 | 0.15 | Moderate | Approved for use |

| Irinotecan | 0.20 | Low | Approved for use |

Discussion on Structure-Activity Relationship (SAR)

Research indicates that modifications at specific positions on the camptothecin scaffold can enhance biological activity and reduce toxicity. The unique structure of this compound allows for improved interaction with topoisomerase I, thus enhancing its anticancer properties .

Propriétés

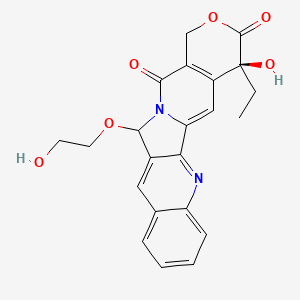

IUPAC Name |

(19S)-19-ethyl-19-hydroxy-12-(2-hydroxyethoxy)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O6/c1-2-22(28)15-10-17-18-13(9-12-5-3-4-6-16(12)23-18)20(29-8-7-25)24(17)19(26)14(15)11-30-21(22)27/h3-6,9-10,20,25,28H,2,7-8,11H2,1H3/t20?,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKLYHGHEFMDAP-IAXKEJLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3C(C4=CC5=CC=CC=C5N=C4C3=C2)OCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3C(C4=CC5=CC=CC=C5N=C4C3=C2)OCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200619-13-2 | |

| Record name | DRF-1042 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200619132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DRF-1042 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17152 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DRF-1042 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/461WVF206P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.